molecular formula C5H13NO3 B2364520 O-(1,3-Dimethoxypropan-2-yl)hydroxylamine CAS No. 1856733-36-2

O-(1,3-Dimethoxypropan-2-yl)hydroxylamine

Cat. No.: B2364520
CAS No.: 1856733-36-2
M. Wt: 135.163
InChI Key: ZRWYUCYYGVLSNG-UHFFFAOYSA-N
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Description

O-(1,3-Dimethoxypropan-2-yl)hydroxylamine is an organic compound with the molecular formula C5H13NO3. It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NH-OH) attached to a 1,3-dimethoxypropan-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(1,3-Dimethoxypropan-2-yl)hydroxylamine typically involves the reaction of hydroxylamine with 1,3-dimethoxypropane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: O-(1,3-Dimethoxypropan-2-yl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines .

Scientific Research Applications

O-(1,3-Dimethoxypropan-2-yl)hydroxylamine has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(1,3-Dimethoxypropan-2-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: O-(1,3-Dimethoxypropan-2-yl)hydroxylamine is unique due to the presence of the 1,3-dimethoxypropan-2-yl moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

O-(1,3-dimethoxypropan-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3/c1-7-3-5(9-6)4-8-2/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWYUCYYGVLSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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